Tétrakis(diéthylamino)titane

Vue d'ensemble

Description

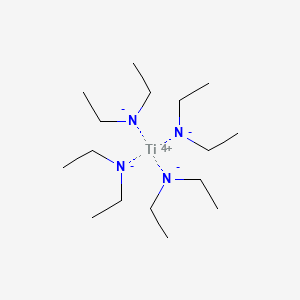

Tetrakis(diethylamido)titanium(IV), also known as TDEAT, is a compound with the linear formula [(C2H5)2N]4Ti . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) .

Molecular Structure Analysis

Tetrakis(diethylamido)titanium(IV) has a molecular weight of 336.38 . The structure is tetrahedral .Chemical Reactions Analysis

Tetrakis(diethylamido)titanium(IV) is used as a precursor to produce titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It reacts violently with alcohols .Physical and Chemical Properties Analysis

Tetrakis(diethylamido)titanium(IV) is a liquid with a refractive index of 1.536. It has a boiling point of 112 °C/0.1 mmHg and a density of 0.931 g/mL at 25 °C .Applications De Recherche Scientifique

Dépôt de films de nitrure de titane (TiN)

Tétrakis(diéthylamino)titane: est largement utilisé comme précurseur pour le dépôt de films de nitrure de titane (TiN) de haute qualité à basse température (<400 °C) en utilisant de l'ammoniac . Ce procédé est applicable en microélectronique pour produire des barrières contre la diffusion d'Al et de Cu, ainsi que des « couches d'adhésion » entre W et SiO2.

Dépôt en phase vapeur à l'état atomique (ALD) de dioxyde de titane (TiO2)

Le composé est utilisé dans le dépôt en phase vapeur à l'état atomique (ALD) pour faire croître des films de TiO2 sur divers substrats . Ces films sont essentiels pour des applications allant du photovoltaïque à la purification photocatalytique de l'eau.

Applications de solubilité non aqueuse

En raison de sa solubilité non aqueuse, le this compound est utilisé dans les applications de l'énergie solaire et du traitement de l'eau. Il est vendu sous le nom commercial AE Organo-Metallics™ pour ces utilisations spécialisées .

Photoluminescence dans les films de TiO2

Lorsqu'il est utilisé dans la croissance de films de TiO2, le composé contribue aux propriétés de photoluminescence des films. Ceci est particulièrement important dans l'étude des défauts et des états de surface du TiO2, qui sont essentiels pour ses propriétés électriques, chimiques et optiques .

Catalyseur pour les réactions chimiques

Le this compound sert de catalyseur dans diverses réactions chimiques, notamment la décomposition de l'eau en hydrogène et en oxygène, et la dégradation de molécules organiques dans la purification de l'eau usée .

Détection de gaz oxygène

En tant qu'oxyde métallique semi-conducteur, le TiO2 dérivé du this compound peut être utilisé comme capteur de gaz oxygène. Cette application est importante pour contrôler le mélange air/carburant dans les moteurs automobiles .

Applications à haute constante diélectrique

La haute constante diélectrique du TiO2 le rend adapté à une utilisation dans l'électronique, comme dans les condensateurs et les dispositifs de mémoire. Cette propriété est exploitée lorsque le TiO2 est déposé en utilisant le this compound comme précurseur .

Modification de surface des matériaux d'électrodes

Le this compound est également utilisé pour produire des films minces d'oxyde métallique stables sur la surface des matériaux d'électrodes en carbone. Cela améliore les performances de l'électrode dans diverses applications électrochimiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Tetrakis(diethylamino)titanium, also known as Tetrakis(diethylamido)titanium(IV), is a metalorganic compound . The primary targets of Tetrakis(diethylamino)titanium are surfaces where titanium nitride (TiN) and titanium dioxide are to be deposited .

Mode of Action

Tetrakis(diethylamino)titanium interacts with its targets through a process called chemical vapor deposition . This process involves the conversion of the Tetrakis(diethylamino)titanium to titanium nitride or titanium dioxide on the target surface .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(diethylamino)titanium involve the formation of titanium nitride and titanium dioxide . These compounds are formed when Tetrakis(diethylamino)titanium undergoes chemical vapor deposition on the target surface .

Pharmacokinetics

It’s important to note that tetrakis(diethylamino)titanium is volatile , which is crucial for its role in chemical vapor deposition .

Result of Action

The molecular and cellular effects of Tetrakis(diethylamino)titanium’s action result in the deposition of titanium nitride or titanium dioxide on the target surface . These compounds have various applications, including the manufacture of semiconductors .

Action Environment

The action, efficacy, and stability of Tetrakis(diethylamino)titanium can be influenced by environmental factors. For instance, it is sensitive to water and requires air-free techniques for handling . Furthermore, the process of chemical vapor deposition, in which Tetrakis(diethylamino)titanium is used, is typically conducted under controlled environmental conditions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(diethylamido)titanium(IV) can be achieved through a ligand exchange reaction between titanium tetrachloride and diethylamine in the presence of a reducing agent such as lithium aluminum hydride.", "Starting Materials": [ "Titanium tetrachloride", "Diethylamine", "Lithium aluminum hydride" ], "Reaction": [ "Add titanium tetrachloride to a flask containing diethylamine in anhydrous ether", "Add lithium aluminum hydride to the flask and stir the mixture for several hours", "Filter the resulting solid and wash it with ether", "Dry the solid under vacuum to obtain Tetrakis(diethylamido)titanium(IV)" ] } | |

Numéro CAS |

4419-47-0 |

Formule moléculaire |

C16H40N4Ti |

Poids moléculaire |

336.38 g/mol |

Nom IUPAC |

diethylazanide;titanium(4+) |

InChI |

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

Clé InChI |

VJDVOZLYDLHLSM-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |

SMILES canonique |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |

| 4419-47-0 | |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

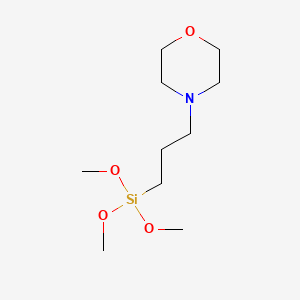

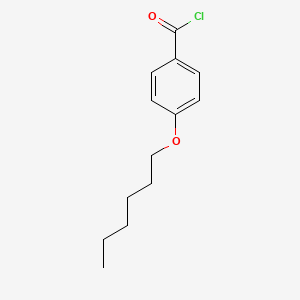

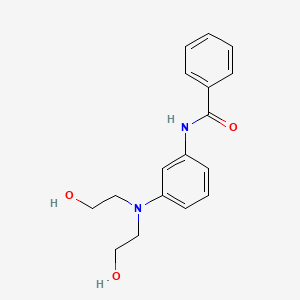

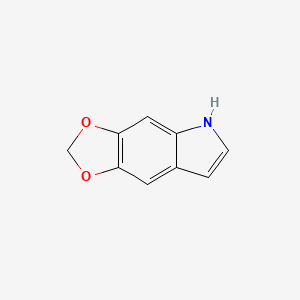

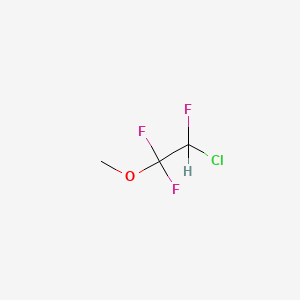

Feasible Synthetic Routes

Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?

A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].

Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?

A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)